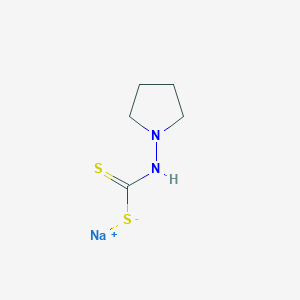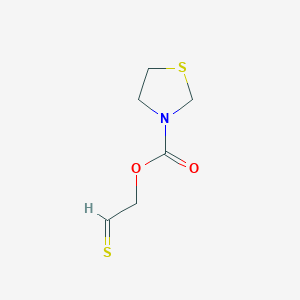
2-Thioxoethyl thiazolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thioxoethyl thiazolidine-3-carboxylate is a heterocyclic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and significant roles in medicinal chemistry . The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-thioxoethyl thiazolidine-3-carboxylate typically involves the reaction of L-cysteine with aldehydes under acidic conditions . This reaction forms a thiazolidine ring through a condensation process. The reaction conditions can be optimized by adjusting the pH and using catalysts to improve yield and selectivity .
Industrial Production Methods: Industrial production of thiazolidine derivatives often employs green chemistry approaches to enhance efficiency and reduce environmental impact . Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to achieve high purity and yield .
化学反応の分析
Types of Reactions: 2-Thioxoethyl thiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
科学的研究の応用
2-Thioxoethyl thiazolidine-3-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-thioxoethyl thiazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . This interaction can affect various cellular pathways, contributing to the compound’s pharmacological effects .
類似化合物との比較
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and antitumor activities.
Thiadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Thioxoethyl thiazolidine-3-carboxylate is unique due to its specific sulfur-containing structure, which enhances its reactivity and pharmacological properties compared to other thiazolidine derivatives . Its ability to form stable conjugates with biomolecules makes it particularly valuable in biochemical research and drug development .
特性
分子式 |
C6H9NO2S2 |
|---|---|
分子量 |
191.3 g/mol |
IUPAC名 |
2-sulfanylideneethyl 1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C6H9NO2S2/c8-6(9-2-3-10)7-1-4-11-5-7/h3H,1-2,4-5H2 |
InChIキー |
FIAKXVOWNRPYAA-UHFFFAOYSA-N |
正規SMILES |
C1CSCN1C(=O)OCC=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




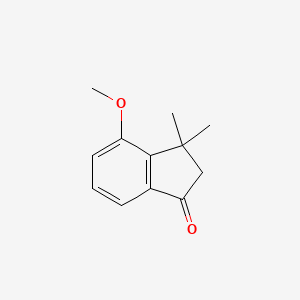
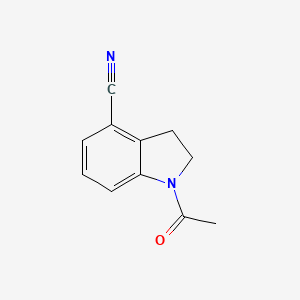
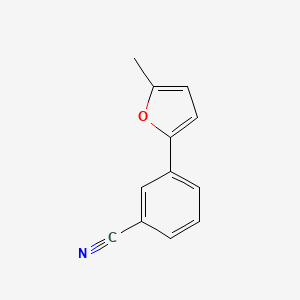
![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)
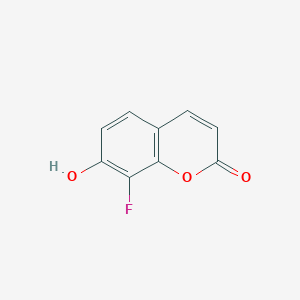
![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)
![3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)

